molecular formula C4H5F3O3 B1591677 Methyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-95-8

Methyl 2,2,2-trifluoroethyl carbonate

Cat. No. B1591677
M. Wt: 158.08 g/mol
InChI Key: GBPVMEKUJUKTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,2-trifluoroethyl carbonate (FEMC) is a type of fluorinated linear carbonate . It is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .


Molecular Structure Analysis

The molecular formula of Methyl 2,2,2-trifluoroethyl carbonate is CHFO . Its average mass is 158.076 Da and its monoisotopic mass is 158.019073 Da .


Physical And Chemical Properties Analysis

Methyl 2,2,2-trifluoroethyl carbonate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 74.2±40.0 °C at 760 mmHg . The vapour pressure is 110.7±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.5±3.0 kJ/mol . The flash point is 0.0±22.2 °C . The index of refraction is 1.329 . The molar refractivity is 24.6±0.3 cm^3 .

Scientific Research Applications

  • Specific Scientific Field : Electrochemistry, specifically in the field of Lithium-Ion Batteries .

  • Methods of Application or Experimental Procedures : The application of FEMC involves pre-passivating the electrodes prior to cell assembly with an electrically insulating, ionically conductive solid–electrolyte interphase (SEI) . This innovative strategy stabilizes systems with otherwise unusable electrolytes . The SEI is a surface layer on the graphite anode resulting from the passivation of the electrode surface . It should ideally be electrically insulating and ionically conductive, which prevents the electrolyte from continually decomposing while enabling the passage of Li+ ions .

  • Results or Outcomes Obtained : A significant improvement in performance is observed compared with the untreated electrodes . Hard X-ray photoelectron spectroscopy was used to probe the interphase layer composition .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It is also a specific target organ toxicant after single exposure, with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2,2,2-trifluoroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPVMEKUJUKTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590869
Record name Methyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2,2-trifluoroethyl carbonate

CAS RN

156783-95-8
Record name Methyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,2-trifluoroethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a dry box, methyl chloroformate (219 mL, 268 g, 2.84 mol) was added slowly to a solution containing 2,2,2-trifluoroethanol (233.5 g, 2.335 mol), pyridine (225 g), and dichloromethane (1.2 L, anhydrous) at −10° C. to 30° C. (the dichloromethane was cooled in a freezer before use), with magnetic stirring. The reaction mixture was stirred at room temperature in the dry box overnight. The reaction mixture was then taken out of the dry box, and was washed with 5% HCl (300 mL), followed by 3 washes with 50 mL portions of 5% HCl, one wash with 5% sodium carbonate (100 mL), and 2 washes with 100 mL portions of brine. The organic phase was then dried over anhydrous sodium sulfate. Dichloromethane was removed by rotary evaporation. The residue liquid was distilled with a spinner band column, yielding 185.4 g (46% yield) of pure methyl 2,2,2-trifluoroethyl carbonate, also referred to herein as “FS-D”. NMR analysis data were consistent with literature values (U.S. Pat. No. 5,659,062).
Quantity
219 mL
Type
reactant
Reaction Step One
Quantity
233.5 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask (3-liter volume) equipped with 10 distillation columns, 2,2,2-trifluoroethanol (790 g, 7.9 ml), dimethyl carbonate (2140 g, 23.7 mol) and a 28% sodium methoxide/methanol solution (15.3 g) were charged. The flask was heated to 100° C. to allow the starting materials to react for 30 hours while removing the methanol from the distillation columns by evaporation. After allowing the mixture to cool to room temperature, an aqueous solution of ammonium chloride was added to the mixture and the mixture was shaken to remove the sodium methoxide. The organic layer was washed with water, dried and distilled to give methyl 2,2,2-trifluoroethyl carbonate as a colorless liquid (410 g, yield 33%). The chemical structure of the produced compound was determined based on the IR and NMR absorbance spectra shown in FIG. 3 and FIG. 4 respectively and the mass spectrometry spectrum (M/e=158).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
2140 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
15.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,2,2-trifluoroethanol (105 g 1.05 mol), pyridine (87 g 1.1 mol) and 300 mL of methylene chloride were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using a dry ice/acetone bath to keep the temperature in the range of −20° C. to −15° C. Methylchloroformate (100 g 1.05 mol) was added via an addition funnel at such a rate that the temperature was kept in the range of −20° C. to −15° C. Once the addition of the methylchloroformate was complete the reaction mix was allowed to warm to room temperature. The reaction mix was then quenched with 100 mL water. The methylene chloride solution was separated from the water and washed with 2×100 mL of 1N HCl. The methylene chloride was removed by distillation and the product was purified using fractional distillation on a concentric tube column (b.p.=90.0° C., purity=99.7%). The structure mass was confirmed by GC/MS.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2,2-trifluoroethyl carbonate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2,2-trifluoroethyl carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,2,2-trifluoroethyl carbonate
Reactant of Route 4
Reactant of Route 4
Methyl 2,2,2-trifluoroethyl carbonate
Reactant of Route 5
Reactant of Route 5
Methyl 2,2,2-trifluoroethyl carbonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,2,2-trifluoroethyl carbonate

Citations

For This Compound
192
Citations
MC Smart, BV Ratnakumar, VS Ryan-Mowrey… - Journal of power …, 2003 - Elsevier
There has been increasing interest in developing lithium-ion electrolytes that possess enhanced safety characteristics, while still able to provide the desired stability and performance. …
Number of citations: 57 www.sciencedirect.com
P Liu, Y Rao, H Wang, X Li, X Wang, M Yu, Y Li… - Batteries & … - Wiley Online Library
Ionic liquids (ILs) are promising electrolyte candidates for high‐safety and stability lithium metal batteries. However, their practical application is hindered by high viscosity resulting in a …
M Ue, Y Sasaki, Y Tanaka, M Morita - … for Lithium and Lithium-Ion Batteries, 2014 - Springer
Most of the liquid electrolytes used in commercial lithium-ion (Li-ion) cells are nonaqueous solutions, in which roughly 1 mol dm −3 of lithium hexafluorophosphate (LiPF 6 ) salt is …
Number of citations: 58 link.springer.com
J Im, J Lee, MH Ryou, YM Lee… - Journal of The …, 2017 - iopscience.iop.org
A stable electrolyte system at a charge voltage over 4.5 V is the key to successfully obtaining higher energy density by raising the charging cutoff voltage. We demonstrate a fluorinated …
Number of citations: 92 iopscience.iop.org
MC Smart, BV Ratnakumar, VS Ryan… - Journal of Power …, 2002 - ntrs.nasa.gov
There has been increasing interest in developing lithium-ion electrolytes that possess enhanced safety characteristics, while still able to provide the desired stability and performance. …
Number of citations: 81 ntrs.nasa.gov
N Nanbu, M Takehara, S Watanabe, M Ue… - Bulletin of the Chemical …, 2007 - journal.csj.jp
Successive fluorination of dimethyl carbonate (DMC) exerts a polar effect on various fundamental properties. We describe the temperature dependence of the mass density (ρ), …
Number of citations: 39 www.journal.csj.jp
J Yang, Q Liu, KZ Pupek, TL Dzwiniel… - ACS Energy …, 2021 - ACS Publications
Molecular engineering of electrolyte structures has led to the successful application of trifluoropropylene carbonate (TFPC), a fluorinated derivative of propylene carbonate (PC), in next-…
Number of citations: 29 pubs.acs.org
GJ Chung, J Han, SW Song - ACS Applied Materials & Interfaces, 2020 - ACS Publications
Battery safety is an ever-increasing significance to guarantee consumer’s safety. Reducing or preventing the risk of battery fire and explosion is a must for battery manufacturers. Major …
Number of citations: 35 pubs.acs.org
R Okada, Y Aoki, M Oda, M Nakazawa… - ACS Applied Energy …, 2022 - ACS Publications
Highly concentrated electrolyte solutions that used methyl 2,2,2-trifluoroethyl carbonate (MFEC) as a single solvent were studied for Si nano-flake powder negative electrodes. The …
Number of citations: 0 pubs.acs.org
D Ouyang, K Wang, Y Pang, Z Wang - Journal of Power Sources, 2022 - Elsevier
This work performed a comprehensive investigation on a fluorinated electrolyte (1 M LiPF 6 in a 1:9 solvent blend, by mass, of fluoroethylene carbonate (FEC) and methyl (2,2,2-…
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.